molecular formula C23H23N3O3 B11362326 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11362326
M. Wt: 389.4 g/mol
InChI Key: GTSZTXYJZFREKO-UHFFFAOYSA-N
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Description

5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C23H23N3O3/c1-15-4-3-5-17(10-15)14-29-21-9-6-16(11-22(21)28-2)13-24-18-7-8-19-20(12-18)26-23(27)25-19/h3-12,24H,13-14H2,1-2H3,(H2,25,26,27)

InChI Key

GTSZTXYJZFREKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4)OC

Origin of Product

United States

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